molecular formula C11H19N3 B1319801 N2,N2-Dipropylpyridine-2,3-diamine CAS No. 926240-21-3

N2,N2-Dipropylpyridine-2,3-diamine

Cat. No.: B1319801
CAS No.: 926240-21-3
M. Wt: 193.29 g/mol
InChI Key: RPVZLYRKLVRUEY-UHFFFAOYSA-N
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Description

N2,N2-Dipropylpyridine-2,3-diamine is a chemical compound with the molecular formula C11H19N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dipropylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with propyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of hydrogen atoms with propyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dipropylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various amine derivatives.

Scientific Research Applications

N2,N2-Dipropylpyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2,N2-Dipropylpyridine-2,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dimethylpyridine-2,3-diamine
  • N2,N2-Diethylpyridine-2,3-diamine
  • N2,N2-Dibutylpyridine-2,3-diamine

Uniqueness

N2,N2-Dipropylpyridine-2,3-diamine is unique due to its specific propyl substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

2-N,2-N-dipropylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h5-7H,3-4,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVZLYRKLVRUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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